6-(4-methoxyphenoxy)-7H-purine
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Overview
Description
6-(4-methoxyphenoxy)-7H-purine is a heterocyclic compound that features a purine ring substituted with a 4-methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenoxy)-7H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 4-methoxyphenol.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the 4-methoxyphenol is introduced to the purine ring. This reaction is often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenoxy)-7H-purine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydropurine derivatives, and various substituted purines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(4-methoxyphenoxy)-7H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenoxy)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenoxy)piperidine hydrochloride
- 4-methoxyphenol
- N-[4-(benzyloxy)phenyl]-N’-[2-chloro-6-(4-methoxyphenoxy)benzyl]urea
Uniqueness
6-(4-methoxyphenoxy)-7H-purine is unique due to its purine core structure, which is not commonly found in other similar compounds. This unique structure allows it to interact with a different set of molecular targets and exhibit distinct biological activities compared to other compounds with similar functional groups .
Properties
CAS No. |
5446-38-8 |
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Molecular Formula |
C12H10N4O2 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
6-(4-methoxyphenoxy)-7H-purine |
InChI |
InChI=1S/C12H10N4O2/c1-17-8-2-4-9(5-3-8)18-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H,13,14,15,16) |
InChI Key |
KCPNMDHKYFRCCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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